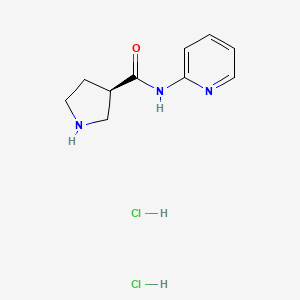
(R)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring attached to a pyrrolidine ring, with a carboxamide group, and is typically found in its dihydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of Carboxamide Group: The carboxamide group is added via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine
In medicine, ®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride is investigated for its therapeutic potential. It may act as a lead compound in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its structural properties make it suitable for various applications, including as a catalyst or intermediate in chemical reactions.
Mécanisme D'action
The mechanism of action of ®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings allow it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride: The enantiomer of the compound, which may have different biological activity.
N-(Pyridin-2-yl)pyrrolidine-3-carboxamide: The non-salt form of the compound.
N-(Pyridin-3-yl)pyrrolidine-3-carboxamide dihydrochloride: A positional isomer with the pyridine ring attached at a different position.
Uniqueness
®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride is unique due to its specific stereochemistry and the presence of both pyridine and pyrrolidine rings. This combination of features allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C10H15Cl2N3O |
|---|---|
Poids moléculaire |
264.15 g/mol |
Nom IUPAC |
(3R)-N-pyridin-2-ylpyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C10H13N3O.2ClH/c14-10(8-4-6-11-7-8)13-9-3-1-2-5-12-9;;/h1-3,5,8,11H,4,6-7H2,(H,12,13,14);2*1H/t8-;;/m1../s1 |
Clé InChI |
JSYAGOUQHDKPHG-YCBDHFTFSA-N |
SMILES isomérique |
C1CNC[C@@H]1C(=O)NC2=CC=CC=N2.Cl.Cl |
SMILES canonique |
C1CNCC1C(=O)NC2=CC=CC=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid](/img/structure/B12993018.png)
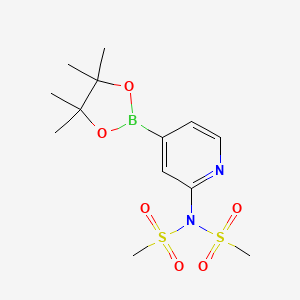
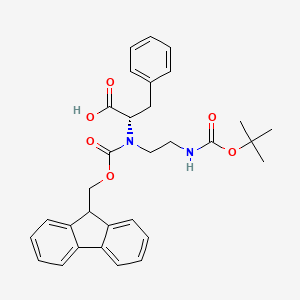
![1-(tert-Butyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12993031.png)
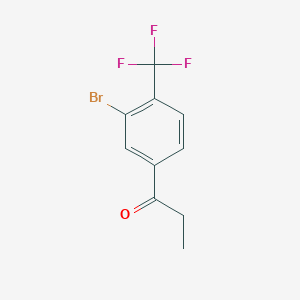
![2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide](/img/structure/B12993054.png)
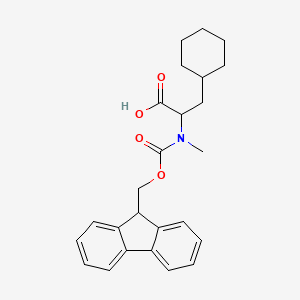
![tert-Butyl 6-oxo-2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12993063.png)
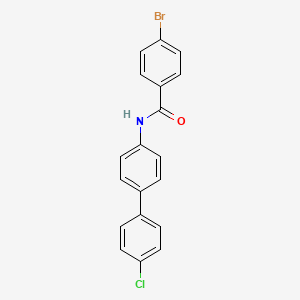
![(s)-N-(1-propyl-1h-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide](/img/structure/B12993074.png)

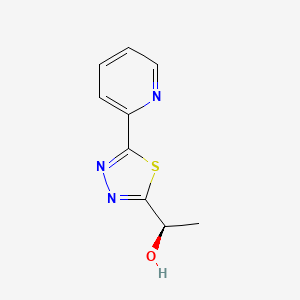

![8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12993115.png)
